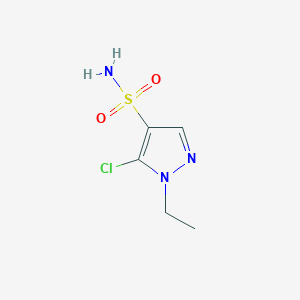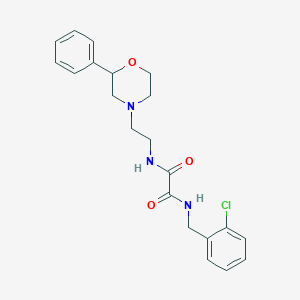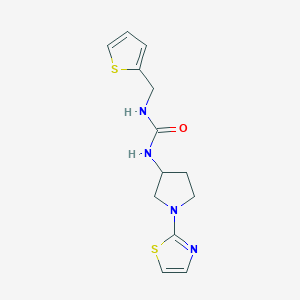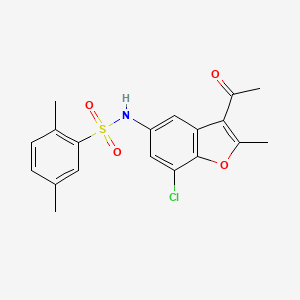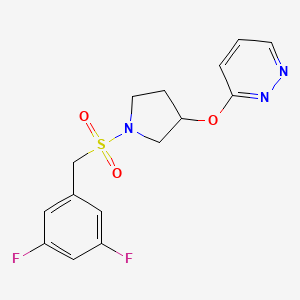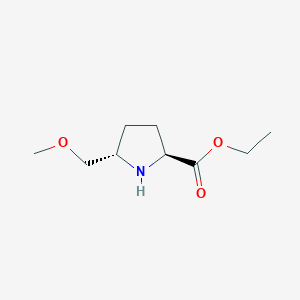![molecular formula C20H16N2S3 B2864187 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-45-7](/img/structure/B2864187.png)
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is an organic compound that belongs to the thienopyrimidine family This compound features a thieno[3,2-d]pyrimidine core, with benzylsulfanyl and methylphenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine can be achieved through several routes. One common method involves the cyclization of precursor molecules that contain the necessary functional groups. A possible route is to start with a substituted pyrimidine and introduce the thieno ring and sulfanyl groups through multiple-step reactions that typically require specific catalysts and reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimizing these laboratory-scale methods. The focus would be on maximizing yield and purity while minimizing production costs. Large-scale synthesis might involve continuous-flow reactors to ensure efficient mixing and reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is likely to undergo various types of reactions:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, altering the benzyl or methylphenyl groups.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Different halogenating agents and bases, depending on the target functional groups.
Major Products
The major products depend on the specific reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, due to its ability to interact with biological macromolecules.
Medicine: Potentially useful in drug design and development, especially for targeting specific proteins or pathways.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, altering their activity.
Pathways: Modulating biological pathways such as signal transduction, enzyme inhibition, or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-4-thieno[3,2-d]pyrimidine: Lacks the methylphenylsulfanyl group.
2-(Methylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine: Replaces benzylsulfanyl with methylsulfanyl.
4-[(4-Methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine: Lacks the benzylsulfanyl group.
Uniqueness
What makes 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine unique is the specific combination of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs.
There you go—a breakdown of this compound from preparation to applications. Got any thoughts on what makes this compound stand out for you?
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKYAVGMYVQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2864108.png)
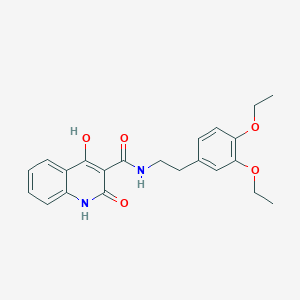
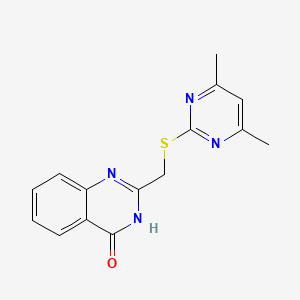
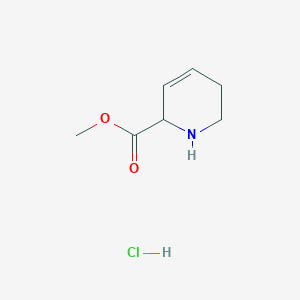
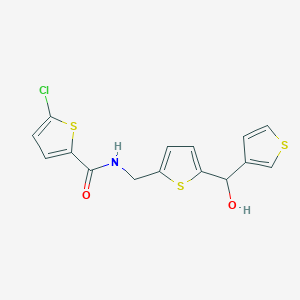
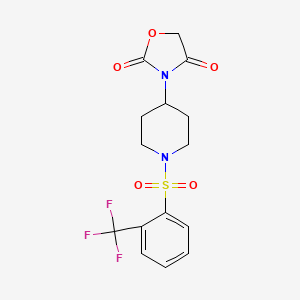
![1-(4-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)
